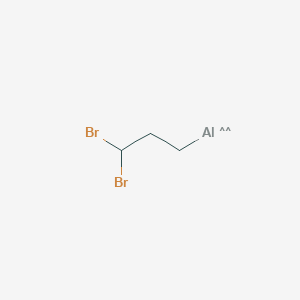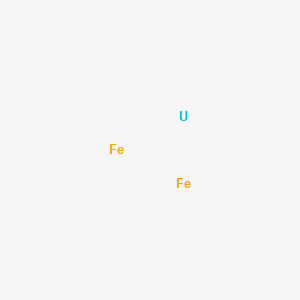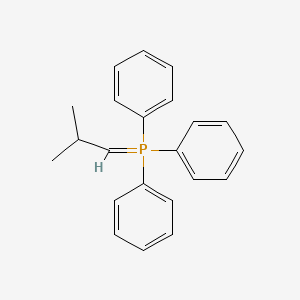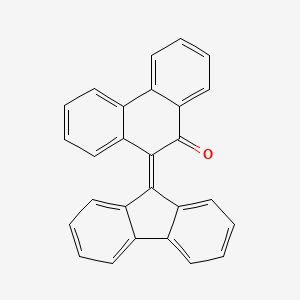
10-(9h-Fluoren-9-ylidene)phenanthren-9(10h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(9h-Fluoren-9-ylidene)phenanthren-9(10h)-one: is an organic compound with the molecular formula C26H16O It is a complex molecule that features a fluorenylidene group attached to a phenanthrenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(9h-Fluoren-9-ylidene)phenanthren-9(10h)-one typically involves multi-step organic reactions. One common method includes the condensation of fluorenone with phenanthrene under specific conditions. The reaction may require the use of catalysts, such as Lewis acids, to facilitate the formation of the desired product. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
10-(9h-Fluoren-9-ylidene)phenanthren-9(10h)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
10-(9h-Fluoren-9-ylidene)phenanthren-9(10h)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to molecular interactions and binding affinities.
Medicine: Research into its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects, is ongoing.
Industry: The compound may be used in the development of new materials, such as polymers or dyes.
Mecanismo De Acción
The mechanism by which 10-(9h-Fluoren-9-ylidene)phenanthren-9(10h)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(9H-Fluoren-9-ylidene)-9H-xanthene
- 9-(9H-Fluoren-9-ylidene)-9H-anthracene
Uniqueness
10-(9h-Fluoren-9-ylidene)phenanthren-9(10h)-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. These differences make it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
22648-87-9 |
|---|---|
Fórmula molecular |
C27H16O |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
10-fluoren-9-ylidenephenanthren-9-one |
InChI |
InChI=1S/C27H16O/c28-27-24-16-8-4-12-20(24)19-11-3-7-15-23(19)26(27)25-21-13-5-1-9-17(21)18-10-2-6-14-22(18)25/h1-16H |
Clave InChI |
VSSPDKAPHYFZNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=C4C5=CC=CC=C5C6=CC=CC=C6C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




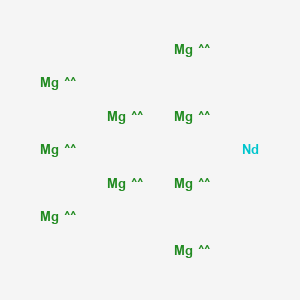

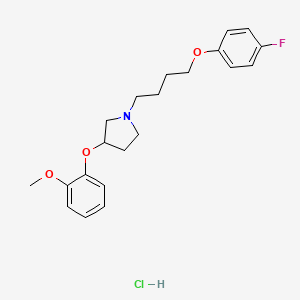
![N,N'-bis[(E)-phenylmethylidene]benzene-1,2-diamine](/img/structure/B14714546.png)
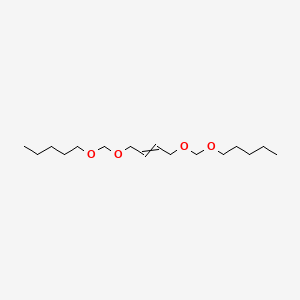
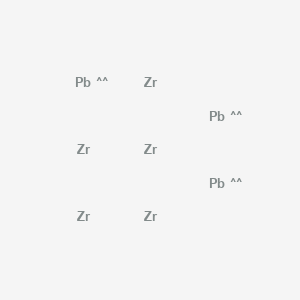


![Benzene, [(methoxyphenylmethyl)thio]-](/img/structure/B14714573.png)
